2-Acetyl-3-methylquinoxaline 1-oxide

Overview

Description

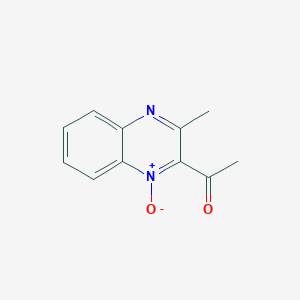

2-Acetyl-3-methylquinoxaline 1-oxide is a heterocyclic organic compound belonging to the quinoxaline family It is characterized by the presence of an acetyl group at the second position, a methyl group at the third position, and an oxide group at the first position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-methylquinoxaline 1-oxide typically involves the reaction of benzofuroxan with acetylacetone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Reduction: The compound can be reduced to form quinoxaline derivatives with different oxidation states.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.

Major Products:

Oxidation: Quinoxaline 1,4-dioxide derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-Acetyl-3-methylquinoxaline 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methylquinoxaline 1-oxide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Antimalarial Activity: The compound interferes with the metabolic processes of the malaria parasite, leading to its death.

Comparison with Similar Compounds

- 2-Cinnamoyl-3-methylquinoxaline 4-oxide

- 3-Methyl-4-oxido-2-quinoxalyl 4-phenyl-1,3-butadienyl ketone

- 2-Sulphonyl quinoxalines

- 3-[(Alkylthio)methyl] quinoxaline-1-oxide derivatives

Uniqueness: 2-Acetyl-3-methylquinoxaline 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group at the first position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .

Biological Activity

2-Acetyl-3-methylquinoxaline 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various pathogens. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a quinoxaline core with an acetyl and methyl group, contributing to its unique chemical reactivity and biological properties. The presence of the N-oxide functional group is crucial for its biological activity, particularly in antimicrobial and antitumor applications.

Biological Activity Overview

The biological activities of this compound include:

- Antitubercular Activity : It has shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1 to 23 μM, indicating its potential as an antitubercular agent .

- Antibacterial Properties : Derivatives of this compound have demonstrated significant antibacterial activity against various pathogens, including those relevant to veterinary medicine. For instance, a derivative was effective in protecting pigs from swine dysentery .

- Anticancer Activity : Studies have indicated that related compounds can inhibit the growth of human tumor cell lines, particularly leukemic and breast cancer cells, with IC50 values primarily between 5 and 30 μM .

The mechanism by which this compound exerts its effects involves:

- Oxidative Stress Induction : The compound induces reactive oxygen species (ROS), leading to oxidative stress in bacterial cells, which is a critical factor in its antibacterial action .

- Interaction with Cellular Targets : It interacts with specific molecular targets such as enzymes and receptors involved in cellular respiration and proliferation, influencing pathways that lead to cell death in cancer cells .

- Multidrug Resistance Reversal : Some derivatives have shown the ability to reverse multidrug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutics .

Table 1: Antitubercular Activity of 2-Acetyl-3-methylquinoxaline Derivatives

| Compound | IC50 (μM) | IC90 (μM) | Remarks |

|---|---|---|---|

| Compound 1h | 1.03 | 1.53 | Lead compound for further studies |

| Compound X | 10.5 | 20.0 | Moderate activity |

| Compound Y | 15.0 | 30.0 | Low activity |

Table 2: Antibacterial Activity Against Pathogens

| Compound | Pathogen | In Vitro Activity | In Vivo Protection |

|---|---|---|---|

| Derivative A | Treponema hyodysenteriae | Good | Complete protection |

| Derivative B | Staphylococcus aureus | Moderate | Not tested |

Case Study 1: Antitubercular Efficacy

In a study evaluating various quinoxaline derivatives against Mycobacterium tuberculosis, it was found that the compound significantly inhibited bacterial growth at low concentrations. The lead compound not only displayed potent antitubercular properties but also stimulated mitochondrial respiration in rat liver cells, suggesting a unique mechanism of action distinct from traditional drugs .

Case Study 2: Antibacterial Activity in Veterinary Medicine

A derivative of 2-acetyl-3-methylquinoxaline was tested for its effectiveness against Treponema hyodysenteriae, showing promising results in both in vitro assays and in vivo experiments where it completely protected pigs from disease over a period of three weeks .

Properties

IUPAC Name |

1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIDSNIUFJODMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2[N+](=C1C(=O)C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504987 | |

| Record name | 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61522-57-4 | |

| Record name | 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.